N-[2-(cinnamoylamino)-3-(4-methoxyphenyl)acryloyl]-beta-alanine
Overview
Description
N-[2-(cinnamoylamino)-3-(4-methoxyphenyl)acryloyl]-beta-alanine is a useful research compound. Its molecular formula is C22H22N2O5 and its molecular weight is 394.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.15287181 g/mol and the complexity rating of the compound is 615. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzymatic Amination of Cinnamic Acid Analogs
Investigations into the enzymatic amination of cinnamic acid analogs have shown that specific compounds among synthetic analogs of trans-Cinnamic acid undergo amination catalyzed by Phenylalanine ammonia-lyase contained in Rhodotorula rubra whole cells. This process results in the formation of χ-amino acids, showcasing a unique enzymatic transformation relevant to biochemical synthesis and understanding enzyme-substrate specificity (Zhao Jian, 1993).
Enzymic Conversion in Plant Metabolism
Phenylalanine ammonia-lyase from various sources, including maize, potato, and Rhodotorula glutinis, has been shown to convert phenylalanine analogs to cinnamate analogs. This enzymatic activity is crucial for understanding plant metabolic pathways and the role of enzymes in synthesizing or modifying plant secondary metabolites (K. Hanson, E. Havir, C. Ressler, 1979).
Synthesis and Transformations in Organic Chemistry
The synthesis of N-(4-Hydroxyphenyl)-β-alanine and its derivatives has been explored, highlighting the chemical reactions and transformations possible with cinnamic acid derivatives. These studies contribute to the broader field of organic synthesis, providing insights into reaction mechanisms and product formation (R. Baltrushis, Z. I. G. Beresnevichyus, V. Mitskyavichyus, 1982).
Metabolic Analyses in Plant Adaptation Studies
High-performance liquid chromatographic procedures have been developed for metabolic analyses of compounds in Limonium species, including β-alanine. These studies are significant for understanding the adaptive significance of accumulated low-molecular-mass nitrogenous compounds in plants, contributing to research on plant responses to environmental stresses (A. Bouchereau et al., 1999).
Biochemical Studies on Enzyme Functions
Research on β‐alanyl‐CoA:ammonia lyases in Clostridium propionicum has provided valuable information on the enzyme's role in fermentation processes, contributing to a deeper understanding of microbial metabolism and enzyme-catalyzed reactions (Gloria Herrmann et al., 2005).
Synthetic Pathways for Chemical Production
Establishing synthetic pathways for the production of chemicals like 3-hydroxypropionic acid in Saccharomyces cerevisiae via β-alanine has implications for sustainable chemical production, highlighting the potential of microbial fermentation in producing plastic monomers and reducing fossil dependence (Irina Borodina et al., 2015).
Properties
IUPAC Name |
3-[[(E)-3-(4-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoyl]amino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-29-18-10-7-17(8-11-18)15-19(22(28)23-14-13-21(26)27)24-20(25)12-9-16-5-3-2-4-6-16/h2-12,15H,13-14H2,1H3,(H,23,28)(H,24,25)(H,26,27)/b12-9+,19-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMIQUSOOBEUNV-NSMFRCMUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)NCCC(=O)O)NC(=O)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)NCCC(=O)O)/NC(=O)/C=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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